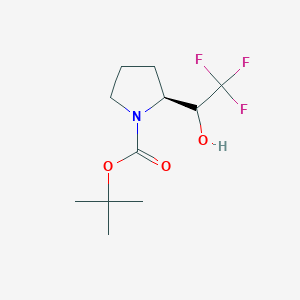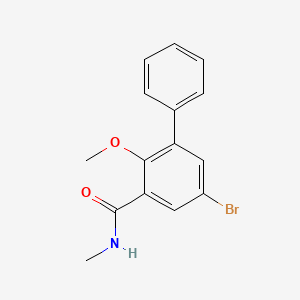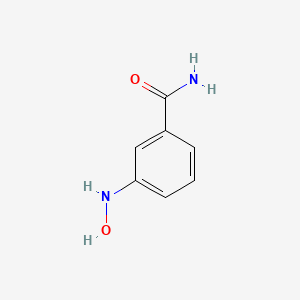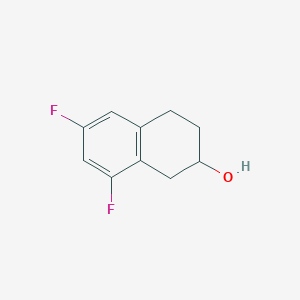
P-(Tert-butyl)phenoxymethanol, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P-(Tert-butyl)phenoxymethanol, acetate can be achieved through several methods. One common approach involves the alkylation of p-cresol with tert-butyl alcohol in the presence of a catalyst. This reaction typically requires mild conditions and can be optimized using deep eutectic solvents as catalysts . Another method involves the esterification of p-tert-butylphenylacetic acid with methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of efficient and recyclable catalysts to facilitate the alkylation and esterification reactions. The use of ionic liquids as catalysts has been shown to be effective in achieving high yields and selectivity . Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant ratios is crucial for large-scale production.
化学反応の分析
Types of Reactions: P-(Tert-butyl)phenoxymethanol, acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding quinones or reduced to yield phenolic derivatives. Substitution reactions, such as alkylation and acylation, are also common.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like p-toluenesulfonic acid and deep eutectic solvents are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield quinones, while reduction reactions produce phenolic derivatives. Substitution reactions can result in various alkylated or acylated products.
科学的研究の応用
P-(Tert-butyl)phenoxymethanol, acetate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of fine chemicals and additives for the food industry . In biology, the compound’s antimicrobial properties make it useful as a preservative in pharmaceuticals and cosmetics . Industrially, it is used as a solvent and in the production of coatings, adhesives, and cleaners .
作用機序
The mechanism of action of P-(Tert-butyl)phenoxymethanol, acetate involves its interaction with molecular targets and pathways within cells. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit the growth of microorganisms . Additionally, its antioxidant properties may play a role in protecting cells from oxidative damage.
類似化合物との比較
P-(Tert-butyl)phenoxymethanol, acetate can be compared with other similar compounds such as tert-butyl acetate and methyl p-tert-butylphenylacetate. While tert-butyl acetate is primarily used as a solvent and has a fruity odor , methyl p-tert-butylphenylacetate is used as a food flavoring agent with a sweet, woody aroma . The unique combination of functional groups in this compound gives it distinct chemical properties and applications.
Similar Compounds
- Tert-butyl acetate
- Methyl p-tert-butylphenylacetate
- Phenoxyethanol
These compounds share structural similarities with this compound but differ in their specific functional groups and applications.
特性
CAS番号 |
54889-98-4 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
(4-tert-butylphenoxy)methyl acetate |
InChI |
InChI=1S/C13H18O3/c1-10(14)15-9-16-12-7-5-11(6-8-12)13(2,3)4/h5-8H,9H2,1-4H3 |
InChIキー |
SAUOVKUFPXZKPY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCOC1=CC=C(C=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
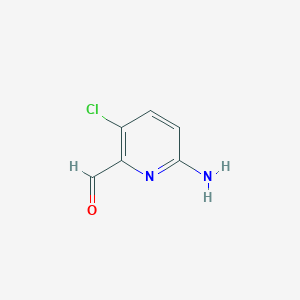
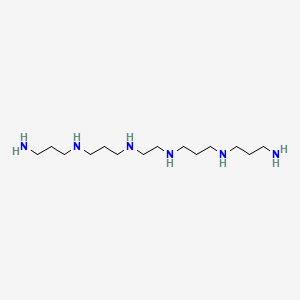
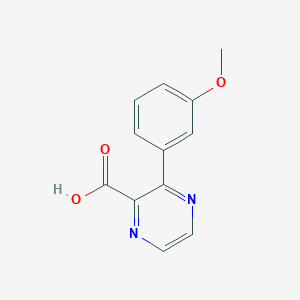
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
